(Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Benzylidene Group: This step involves the condensation of the benzofuran core with a benzaldehyde derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
(Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its basic structure and biological activities.
2-Methylbenzofuran: A derivative with a methyl group, showing similar but distinct properties.
Benzothiophene: A sulfur analog with comparable biological activities.
Uniqueness
(Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a benzofuran core with a benzylidene and (2-methylallyl)oxy group makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2Z)-2-[(2-methylphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(2)12-22-16-8-9-17-18(11-16)23-19(20(17)21)10-15-7-5-4-6-14(15)3/h4-11H,1,12H2,2-3H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVAMRRQMQJCNG-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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